1-(3-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
Description
1-(3-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of fluorine, nitro, and trifluoromethyl groups in the molecule suggests potential biological activity and unique chemical properties.
Properties
IUPAC Name |
(3-fluorophenyl)-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4N3O3/c19-13-3-1-2-12(10-13)17(26)24-8-6-23(7-9-24)16-5-4-14(25(27)28)11-15(16)18(20,21)22/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLASMOTIVXCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine core: This can be achieved by reacting piperazine with appropriate benzoyl and nitro-substituted aromatic compounds.
Introduction of the fluorobenzoyl group: This step may involve the acylation of piperazine with 3-fluorobenzoyl chloride under basic conditions.
Addition of the nitro and trifluoromethyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts such as palladium or platinum may be used to facilitate specific reactions.
Controlled reaction environments: Temperature, pressure, and solvent choice are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Halogen atoms in the molecule can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine would depend on its specific biological target. Generally, such compounds may:
Interact with enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Bind to receptors: Modulate receptor activity to produce therapeutic effects.
Affect cellular processes: Influence cell signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
1-(3-fluorobenzoyl)-4-phenylpiperazine: Lacks the nitro and trifluoromethyl groups, potentially resulting in different biological activity.
4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine: Lacks the fluorobenzoyl group, which may affect its chemical properties and applications.
Uniqueness
1-(3-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is unique due to the combination of fluorine, nitro, and trifluoromethyl groups, which can impart distinct chemical reactivity and biological activity compared to other piperazine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
